molecular formula C16H24N4O2 B590782 N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide CAS No. 943585-87-3

N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide

Cat. No. B590782
CAS RN: 943585-87-3
M. Wt: 304.394
InChI Key: MONHJRNAKAPLLN-UHFFFAOYSA-N
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Description

N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide, commonly referred to as N-PCP, is a synthetic compound that has a variety of applications in both laboratory and industrial settings. N-PCP has been studied in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology, due to its unique properties and potential for use in a range of applications.

Scientific Research Applications

N-PCP has been studied in a variety of scientific fields due to its potential for use in a range of applications. In biochemistry, N-PCP has been used to study the structure and function of enzymes, as well as the interactions between proteins and other biomolecules. In pharmacology, N-PCP has been studied for its potential to act as an agonist or antagonist of certain receptors in the body. In biotechnology, N-PCP has been used to study the effects of gene expression and protein synthesis.

Mechanism of Action

The exact mechanism of action of N-PCP is not fully understood. However, it is believed that N-PCP binds to specific receptors in the body, resulting in changes in the activity of certain enzymes and other proteins. These changes can then lead to a variety of effects, depending on the receptor to which N-PCP binds.
Biochemical and Physiological Effects
N-PCP has been studied for its potential to affect a variety of biochemical and physiological processes. In laboratory studies, N-PCP has been shown to affect the activity of certain enzymes, including proteases and kinases. It has also been shown to affect the expression of certain genes, as well as the synthesis of certain proteins. Furthermore, N-PCP has been studied for its potential to affect the activity of certain receptors, including opioid receptors, which can lead to changes in pain perception and other physiological processes.

Advantages and Limitations for Lab Experiments

N-PCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low cost, and is stable in a variety of conditions. Furthermore, it can be used in a variety of experiments, including those involving gene expression, protein synthesis, and enzyme activity. However, N-PCP also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, which can limit its use in some experiments.

Future Directions

N-PCP has potential for use in a variety of applications, including drug development and pharmaceutical research. Additionally, it could be used to study the structure and function of proteins, as well as their interactions with other biomolecules. Furthermore, N-PCP could be used to study the effects of gene expression and protein synthesis, as well as the effects of certain receptors in the body. Finally, N-PCP could be used to develop new drugs or treatments for a variety of diseases and conditions.

Synthesis Methods

N-PCP is typically synthesized via a multi-step process that involves the reaction of 2,3-diaminopropionic acid with 4-chlorobenzoyl chloride in the presence of a base. This reaction yields the intermediate compound N-(2-chloro-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide, which is then further hydrolyzed to yield N-PCP. This synthesis method is relatively simple and can be completed in a few hours.

properties

IUPAC Name

N-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONHJRNAKAPLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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